Cas no 2640969-43-1 (3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine)

3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine is a specialized heterocyclic compound featuring a pyridine core substituted with a chloro group and a piperidinylmethoxy moiety. The presence of the 2-methoxyethyl group on the piperidine ring enhances solubility and bioavailability, making it a valuable intermediate in pharmaceutical synthesis. Its structural complexity allows for versatile reactivity, particularly in medicinal chemistry applications where modifications to the piperidine or pyridine rings are desired. The compound's well-defined molecular architecture ensures consistent performance in reactions, supporting its use in the development of bioactive molecules. Its stability under standard conditions further contributes to its utility in research and industrial settings.
3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine structure
2640969-43-1 structure
Product name:3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine
CAS No:2640969-43-1
MF:C14H21ClN2O2
MW:284.781742811203
CID:5319651
PubChem ID:154830408

3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine
    • AKOS040716807
    • F6683-1367
    • 2640969-43-1
    • 3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine
    • Inchi: 1S/C14H21ClN2O2/c1-18-9-8-17-6-3-12(4-7-17)11-19-14-2-5-16-10-13(14)15/h2,5,10,12H,3-4,6-9,11H2,1H3
    • InChI Key: UTEOTEAFKNGBIX-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1OCC1CCN(CCOC)CC1

Computed Properties

  • Exact Mass: 284.1291556g/mol
  • Monoisotopic Mass: 284.1291556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.6Ų
  • XLogP3: 2.1

3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6683-1367-2μmol
3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine
2640969-43-1
2μmol
$85.5 2023-09-07
Life Chemicals
F6683-1367-20μmol
3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine
2640969-43-1
20μmol
$118.5 2023-09-07
Life Chemicals
F6683-1367-2mg
3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine
2640969-43-1
2mg
$88.5 2023-09-07
Life Chemicals
F6683-1367-4mg
3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine
2640969-43-1
4mg
$99.0 2023-09-07
Life Chemicals
F6683-1367-10mg
3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine
2640969-43-1
10mg
$118.5 2023-09-07
Life Chemicals
F6683-1367-100mg
3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine
2640969-43-1
100mg
$372.0 2023-09-07
Life Chemicals
F6683-1367-15mg
3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine
2640969-43-1
15mg
$133.5 2023-09-07
Life Chemicals
F6683-1367-25mg
3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine
2640969-43-1
25mg
$163.5 2023-09-07
Life Chemicals
F6683-1367-20mg
3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine
2640969-43-1
20mg
$148.5 2023-09-07
Life Chemicals
F6683-1367-50mg
3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine
2640969-43-1
50mg
$240.0 2023-09-07

Additional information on 3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine

Introduction to 3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine (CAS No. 2640969-43-1)

3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine (CAS No. 2640969-43-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by its nitrogen-containing ring system, which is a common structural motif in many biologically active molecules. The presence of multiple functional groups, including a chloro substituent and an N-methoxyethylpiperidine moiety, makes this compound a versatile intermediate for the synthesis of various pharmacologically relevant derivatives.

The chemical structure of this compound is highly intriguing, with the chloro group at the 3-position of the pyridine ring and a methoxy group attached to the 4-position through an N-methoxyethylpiperidine linker. This unique arrangement not only contributes to its distinct chemical properties but also opens up numerous possibilities for further chemical modifications and functionalization. The piperidine ring, in particular, is known for its ability to enhance bioavailability and metabolic stability, making it a preferred scaffold in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, neurological disorders, and infectious diseases. 3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine has emerged as a promising candidate in this context due to its structural features that are conducive to drug-like properties such as solubility, lipophilicity, and binding affinity to biological targets. The compound’s ability to interact with specific enzymes and receptors has been explored in several preclinical studies, demonstrating its potential as a lead compound for further development.

One of the most compelling aspects of 3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine is its role as a key intermediate in the synthesis of more complex molecules. The presence of both electrophilic and nucleophilic sites allows for diverse chemical transformations, enabling chemists to tailor the structure for specific biological activities. For instance, the chloro group can be readily displaced by various nucleophiles under mild conditions, while the piperidine moiety can be further modified to introduce additional functional groups. These attributes make it an invaluable tool in synthetic organic chemistry and drug discovery pipelines.

The pharmacological potential of this compound has been investigated in several academic and industrial research settings. Studies have shown that derivatives of 3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine exhibit inhibitory activity against certain kinases and other enzymes implicated in disease pathways. The N-methoxyethylpiperidine group, in particular, has been found to enhance binding interactions with target proteins, potentially leading to improved therapeutic efficacy. Furthermore, computational modeling studies have suggested that this compound could be optimized for better pharmacokinetic profiles, making it an attractive candidate for further development.

Recent advancements in drug discovery technologies, such as high-throughput screening (HTS) and structure-based drug design (SBDD), have accelerated the process of identifying novel bioactive compounds like 3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine. These technologies have enabled researchers to rapidly assess the biological activity of large libraries of compounds, including derivatives of this scaffold. Preliminary results from HTS campaigns have highlighted its potential as an inhibitor of certain disease-related targets, prompting further investigation into its mechanism of action and therapeutic applications.

The synthetic methodologies employed in the preparation of 3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine are another area of interest within the scientific community. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield, ensuring scalability for industrial production. These methods often involve multi-step organic transformations, including nucleophilic substitution reactions, alkylation processes, and protection-deprotection strategies. The optimization of these synthetic pathways is crucial for ensuring cost-effective and environmentally sustainable production processes.

In conclusion,3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine (CAS No. 2640969-43-1) represents a significant advancement in pharmaceutical chemistry with broad applications in drug discovery and development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. With ongoing research efforts focused on optimizing its pharmacological properties and synthetic methodologies,this compound holds great promise for future medical applications.

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